1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide
CAS No.:
Cat. No.: VC20014601
Molecular Formula: C18H20N4O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 1-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O3/c19-18(25)14-8-10-21(11-9-14)17(24)12-22-16(23)7-6-15(20-22)13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H2,19,25) |
| Standard InChI Key | VZAWCQHZMLCQTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Introduction
1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide is a complex organic compound belonging to the class of pyridazine derivatives. Its molecular structure features a piperidine ring, a pyridazine moiety, an acetyl group, and a phenyl substituent on the pyridazine ring. This unique combination of functional groups contributes to its potential biological activities and chemical properties.
Synthesis and Chemical Transformations
The synthesis of 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide typically involves multi-step synthetic routes. These may include reactions such as acetylation using reagents like acetic anhydride or acetyl chloride, and amide bond formation facilitated by coupling agents. Reaction conditions like temperature and pH must be carefully controlled to ensure successful synthesis.
The compound can undergo various chemical transformations, including hydrolysis, acylation, and nucleophilic substitutions. The presence of the piperidine group allows for further functionalization through alkylation or acylation reactions.
Biological Activities and Potential Applications
1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide is of interest in medicinal chemistry due to its structural characteristics, which suggest possible therapeutic uses. Compounds with similar frameworks have been explored for their roles in treating various diseases, including cancer and neurodegenerative disorders. The phenyl group at the 3-position of the pyridazine ring enhances its interaction with biological targets, potentially modulating their activity.
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Similar compounds have shown anti-inflammatory effects |
| Analgesic | Similar compounds have demonstrated analgesic properties |
| Anticancer | Potential therapeutic application in cancer treatment |
| Neurodegenerative Disorders | Potential therapeutic application |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume